molecular formula C12H17B B1280823 2-Bromo-1,3-diisopropylbenzene CAS No. 57190-17-7

2-Bromo-1,3-diisopropylbenzene

Cat. No.: B1280823
CAS No.: 57190-17-7
M. Wt: 241.17 g/mol
InChI Key: QEOQKWIURDCGIJ-UHFFFAOYSA-N
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Description

2-Bromo-1,3-diisopropylbenzene is an organic compound with the molecular formula C₁₂H₁₇Br and a molecular weight of 241.17 g/mol . It is a derivative of benzene, where two isopropyl groups and one bromine atom are substituted on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,3-diisopropylbenzene can be synthesized through electrophilic aromatic substitution. The process involves the bromination of 1,3-diisopropylbenzene using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-diisopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form 1,3-diisopropylbenzene.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1,3-diisopropylbenzene is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-diisopropylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating the formation of a sigma complex with nucleophiles. This interaction leads to the substitution of the bromine atom with other functional groups, thereby modifying the chemical properties of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diisopropylbenzene
  • 1,4-Diisopropylbenzene
  • 2-Bromo-1,4-diisopropylbenzene

Uniqueness

2-Bromo-1,3-diisopropylbenzene is unique due to its specific substitution pattern, which influences its reactivity and chemical behavior. The presence of two isopropyl groups and one bromine atom at distinct positions on the benzene ring provides unique steric and electronic effects, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-bromo-1,3-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOQKWIURDCGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478399
Record name 2-Bromo-1,3-diisopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57190-17-7
Record name 2-Bromo-1,3-diisopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-bis(propan-2-yl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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